molecular formula C7H4BrNO4 B1282819 2-Bromo-6-nitrobenzoic acid CAS No. 38876-67-4

2-Bromo-6-nitrobenzoic acid

Cat. No. B1282819
CAS RN: 38876-67-4
M. Wt: 246.01 g/mol
InChI Key: KWNBOCMNFKJJCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is often achieved through multi-step reactions involving bromination, diazotization, and hydrolysis. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid involves these steps, with optimization of conditions such as sulfuric acid concentration, sodium nitrite concentration, and temperature to achieve high yields and purity . This suggests that a similar approach could be used for the synthesis of 2-Bromo-6-nitrobenzoic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives can be characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR . These techniques can provide detailed information about the orientation of substituents and the overall geometry of the molecule. For example, in the case of 2-bromoacetoxybenzoic acid, the crystal structure reveals a twist in the carboxylic acid moiety out of the plane of the aromatic ring and a rotational disorder of the bromine atom . Similar structural analyses could be expected for 2-Bromo-6-nitrobenzoic acid.

Chemical Reactions Analysis

Brominated benzoic acids can participate in various chemical reactions, including free radical reactions to construct complex spiro compounds , and nucleophilic substitution reactions that can lead to rearrangements . The reactivity of these compounds is influenced by the nature of the substituents, the solvent used, and the presence of bases or nucleophiles. These studies provide a foundation for understanding how 2-Bromo-6-nitrobenzoic acid might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives, such as melting points and elemental composition, can be determined through experimental analysis . The presence of bromine and nitro groups can significantly affect these properties by altering the electron distribution and intermolecular interactions within the crystal lattice. The supramolecular structures formed by these compounds often involve hydrogen bonding, which is critical in determining their solid-state properties .

Scientific Research Applications

  • Synthesis of other compounds : Nitrobenzoic acids can be used as intermediates in the synthesis of other chemical compounds .
  • Pharmaceuticals : Some nitrobenzoic acid derivatives are used in the pharmaceutical industry to produce drugs .
  • Dyes and pigments : Nitrobenzoic acids can be used in the synthesis of dyes and pigments .
  • Research : Nitrobenzoic acids are often used in research settings, particularly in organic and medicinal chemistry .
  • Synthesis of other compounds : Nitrobenzoic acids can be used as intermediates in the synthesis of other chemical compounds .
  • Pharmaceuticals : Some nitrobenzoic acid derivatives are used in the pharmaceutical industry to produce drugs .
  • Dyes and pigments : Nitrobenzoic acids can be used in the synthesis of dyes and pigments .
  • Research : Nitrobenzoic acids are often used in research settings, particularly in organic and medicinal chemistry .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . These correspond to hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBOCMNFKJJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543118
Record name 2-Bromo-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitrobenzoic acid

CAS RN

38876-67-4
Record name 2-Bromo-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-6-nitrotoluene (8 g), sodium carbonate (18.1 g) and water (500 mL) was added potassium permanganate (23.4 g), and the mixture was heated for reflux overnight. The insoluble material was removed by filtration, and the filtrate was washed with diethyl ether. The aqueous layer was acidified by addition of concentrated hydrochloric acid, and the mixture was extracted with ethyl acetate (three times). The extract was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give 2-bromo-6-nitrobenzoic acid (2.78 g). Tin (II) chloride dihydrate (9.18 g) was dissolved in concentrated hydrochloric acid (30 mL). To the solution was added 2-bromo-6-nitrobenzoic acid (2.78 g), and the mixture was stirred at 80° C. for 1.5 hours. The insoluble material was collected by filtration, washed with 2 mol/L hydrochloric acid and dried under reduced pressure. The obtained crystal (2.05 g) was suspended in concentrated hydrochloric acid (35 mL). To the suspension was added a solution of sodium nitrite (0.79 g) in water (6 mL) under ice-cooling, and the mixture was stirred for 20 minutes. To the reaction mixture was added a solution of tin (II) chloride dihydrate (5.78 g) in concentrated hydrochloric acid (10 mL), and the mixture was stirred at room temperature for 1 hour. Then the mixture was stirred at 80° C. for 30 minutes. The reaction mixture was cooled to room temperature, and the precipitated crystals were collected by filtration. The crystals were washed with water and dried under reduced pressure to give the title compound (1.27 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GJ Thomas - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
… from cyclohexene gave22, which was further converted to 17 through N-benzoylation and catalytic hydrogenation and to 21 by Sandmeyer reaction to give 2-bromo-6-nitrobenzoic acid …
Number of citations: 21 pubs.acs.org
JFJ Dippy, SRC Hughes, JW Laxton - Journal of the Chemical Society …, 1956 - pubs.rsc.org
second nitro-group at positions 3, 4, 5, and 6 in turn. 3: 4-and 3: 5-Dinitrobenzo acids have also been included, together with two acids containing a third substituent. Table 1 sets out the …
Number of citations: 18 pubs.rsc.org
A Habibi Yangjeh… - Bulletin of the Korean …, 2005 - researchgate.net
An artificial neural network (ANN) is successfully presented for prediction acidity constant (pKa) of various benzoic acids and phenols with diverse chemical structures using a nonlinear …
Number of citations: 57 www.researchgate.net
RD BENNETT - 1958 - search.proquest.com
… (45) for preparation of 2-bromo-6-nitrobenzoic acid was used; cuprous bromide was prepared by the method described by Snyder and Wicks (46). …
Number of citations: 2 search.proquest.com
MJ Citra - Chemosphere, 1999 - Elsevier
Quantitative structure property relationships (QSPR) for the pK a of phenols, carboxylic acids and alcohols were developed from descriptors derived from semi-empirical molecular …
Number of citations: 133 www.sciencedirect.com
A HABIBI‐YANGJEH… - Chinese Journal of …, 2008 - Wiley Online Library
Principal component regression (PCR) and principal component‐artificial neural network (PC‐ANN) models were applied to prediction of the acidity constant for various benzoic acids …
Number of citations: 4 onlinelibrary.wiley.com
DA Sharpe - 1989 - search.proquest.com
Some of the background to the biosynthesis, synthesis and uses of ergot alkaloids has been reviewed. A novel synthesis of the indole system has been used in an attempt to synthesise …
Number of citations: 6 search.proquest.com
AF Wang, JM Tian, XJ Zhao, ZH Li… - Angewandte Chemie …, 2023 - Wiley Online Library
An asymmetric intramolecular hydroalkylation of unactivated internal olefins with tethered cyclic ketones was realized by the cooperative catalysis of a newly designed chiral amine (SPD…
Number of citations: 1 onlinelibrary.wiley.com
AT Hewson, K Hughes, SK Richardson… - Journal of the …, 1991 - pubs.rsc.org
… 2-Bromo-6-nitrobenzoic Acid 18.-2-Bromo-6-nitrotoluene (2.00 g, 9.26 mmol) and sodium carbonate (4.53 g, 42 mmol) were dissolved in hot water (140 cm3). To this solution was …
Number of citations: 18 pubs.rsc.org
نکوئی, طاهری, محمدحسینی - شیمی کوانتومی و …, 2020‎ - qcs.iau-shahrood.ac.ir
مدل سازی و مطالعه ارتباط کمی ساختار-خاصیت(QSPR) جهت پیش بینی ثابت های اسیدی برخی از ترکیبات شیمیایی با استفاده از روش رگرسیون خطی چند گانه(MLR) و ماشین بردار پشتیبان (…‎
Number of citations: 3 qcs.iau-shahrood.ac.ir

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